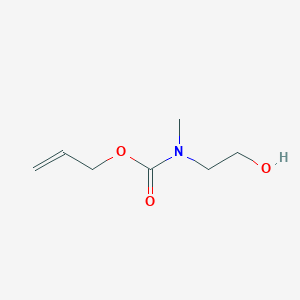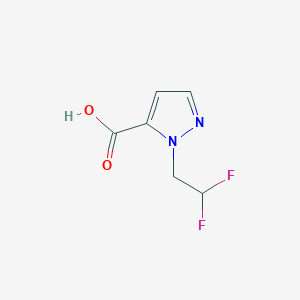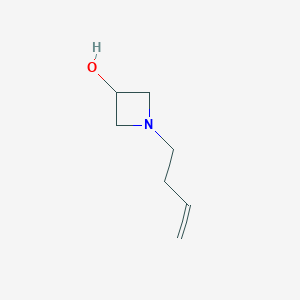
2-(4-(Benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene
Overview
Description
2-(4-(Benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene is an important organic compound in the field of organic synthesis. It is a derivative of 1,3-difluorobenzene and is used as a precursor for the synthesis of other compounds. It is a highly versatile compound and has a wide range of applications in organic synthesis, medicinal chemistry, material science, and other fields.
Scientific Research Applications
2-(4-(Benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents, antibiotics, and antiviral agents. It has also been used in the synthesis of materials for use in catalysis and electrochemical applications.
Mechanism of Action
2-(4-(Benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene undergoes a variety of reactions, depending on the conditions and reagents used. In the presence of a base, such as sodium hydroxide, it undergoes nucleophilic substitution reactions. In the presence of an acid, it undergoes electrophilic aromatic substitution reactions.
Biochemical and Physiological Effects
2-(4-(Benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene is not known to have any direct biochemical or physiological effects. However, compounds derived from it have been shown to have various effects, including antibacterial, anti-inflammatory, and antiviral activity.
Advantages and Limitations for Lab Experiments
2-(4-(Benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene is a highly versatile compound and has a wide range of applications in organic synthesis. It is relatively easy to synthesize and can be used in a variety of lab experiments. However, it is not suitable for use in large-scale synthesis due to its limited supply and high cost.
Future Directions
2-(4-(Benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene has a wide range of potential applications in organic synthesis and medicinal chemistry. In the future, it could be used to synthesize novel compounds with improved pharmacological properties, such as improved bioavailability and increased potency. It could also be used to synthesize materials for use in catalysis and electrochemical applications. Additionally, it could be used to synthesize compounds for use in drug delivery systems, such as nanoparticles and liposomes. Finally, it could be used to synthesize compounds for use in imaging agents, such as MRI contrast agents.
properties
IUPAC Name |
5-bromo-1,3-difluoro-2-(4-phenylmethoxycyclohexyl)oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrF2O2/c20-14-10-17(21)19(18(22)11-14)24-16-8-6-15(7-9-16)23-12-13-4-2-1-3-5-13/h1-5,10-11,15-16H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUXVXPILDXPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OCC2=CC=CC=C2)OC3=C(C=C(C=C3F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469275.png)

![1-[(3-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469277.png)


![1-[2-(Pyridin-4-ylsulfanyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469281.png)
![1-{[(3-Methoxypropyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469282.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469284.png)

![{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469287.png)
![(1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1469289.png)

![1-[2-(Thiophen-2-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469293.png)
